

Initial Toxicological Profile of Triflumizole: A Technical Guide

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Compound of Interest

Compound Name: Triflumizole

Cat. No.: B15562647

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Abstract

Triflumizole is a broad-spectrum imidazole fungicide used extensively in agriculture. This technical guide provides a comprehensive overview of its initial toxicological profile, drawing from a range of non-clinical studies. The document summarizes key findings on acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive and developmental effects, and neurotoxicity. Detailed experimental protocols for pivotal studies are provided, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the primary mechanisms of **Triflumizole**'s action—inhibition of ergosterol biosynthesis and activation of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) signaling pathway—through detailed diagrams. The metabolic pathway of **Triflumizole** in rats is also depicted. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals involved in the assessment of **Triflumizole** and related compounds.

Acute Toxicity

Triflumizole exhibits low to moderate acute toxicity via the oral route and low toxicity via the dermal and inhalation routes.

Experimental Protocol: Acute Oral Toxicity (Rat)

Based on general principles of OECD Test Guideline 423, the acute oral toxicity of **Triflumizole** was assessed in rats.

- Test System: Sprague-Dawley rats.
- Animal Model: Young adult, healthy, nulliparous, and non-pregnant females are typically used. A group of males may also be tested.
- Dosage: A single dose of **Triflumizole** is administered by oral gavage. The volume typically does not exceed 1 mL/100g of body weight for aqueous solutions.
- Vehicle: Often administered in a suitable vehicle like corn oil or an aqueous suspension.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days post-dosing.
- Endpoints: The primary endpoint is the LD50 (median lethal dose), along with observations of toxic effects. Gross necropsy is performed on all animals at the end of the study.

Table 1: Acute Toxicity of **Triflumizole**

Study Type	Species	Route	LD50/LC50	Observed Effects	Reference
Oral	Rat	Gavage	1057 mg/kg bw	Signs of neurotoxicity including decreased activity and stereotyped behavior.	[1]
Dermal	Rat	Dermal	> 5000 mg/kg bw	Not a skin irritant.	[1]
Inhalation	Rat	Inhalation	> 3.6 mg/L (4-hour, nose-only)	Signs of neurotoxicity.	[1]
Eye Irritation	Rabbit	Ocular	-	Mild eye irritant.	[2]
Dermal Sensitization	Guinea Pig	Dermal	-	Sensitizer (Maximization test).	[1]

Subchronic and Chronic Toxicity

Repeated dose studies in rodents and dogs have identified the liver as a primary target organ for **Triflumizole** toxicity.

Experimental Protocol: 90-Day Oral Toxicity (Rodent)

Following the principles of OECD Test Guideline 408, a 90-day subchronic oral toxicity study is conducted.

- Test System: Typically Wistar or Sprague-Dawley rats.
- Animal Model: Groups of at least 10 male and 10 female rats per dose group.

- Dosage: **Triflumizole** is administered daily in the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.
- Endpoints: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical chemistry, and urinalysis at termination. Comprehensive gross necropsy and histopathology of major organs and tissues are performed.

Table 2: Subchronic and Chronic Toxicity of **Triflumizole**

Study Type	Species	Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Findings	Reference
Subchronic Oral	Rat	90 days	15 (males)	3.5	Liver toxicity, including increased liver weight and hepatocellular hypertrophy.	[1][3]
Subchronic Oral	Mouse	90 days	-	-	Liver effects including increased liver weight and fat droplet accumulation.	[2]
Chronic Oral	Dog	1 year	-	-	Liver effects.	[3]
Combined Chronic Toxicity/Carcinogenicity	Rat	2 years	3.7 (males)	4.6 (females)	Liver toxicity (eosinophilic foci in males; fatty vacuolation, inflammation, and necrosis in females).	[3][4]

Carcinogenicity

Long-term studies in rats and mice have not shown evidence of carcinogenicity for **Triflumizole**.

Experimental Protocol: Carcinogenicity Study (Rodent)

Based on OECD Test Guideline 451, carcinogenicity studies are conducted over the majority of the animal's lifespan.

- Test System: Typically Fischer 344 rats and B6C3F1 mice.
- Animal Model: Groups of at least 50 male and 50 female animals per dose group.
- Dosage: **Triflumizole** is administered in the diet for 18 months (mice) or 2 years (rats).
- Endpoints: Survival, body weight, food consumption, clinical observations, and complete histopathological examination of all organs and tissues for neoplastic lesions.

Table 3: Carcinogenicity of **Triflumizole**

Species	Duration	Key Findings	Classification	Reference
Rat	2 years	No evidence of carcinogenicity.	Not likely to be carcinogenic to humans.	[2] [4]
Mouse	18 months	No evidence of carcinogenicity.	Not likely to be carcinogenic to humans.	[2] [4]

Genotoxicity

Triflumizole has been tested in a battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or genotoxic potential.

Experimental Protocols:

- **Ames Test (Bacterial Reverse Mutation Assay):** (OECD Guideline 471) *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of **Triflumizole** with and without metabolic activation (S9 mix). The number of revertant colonies is counted to assess mutagenicity.
- **In Vitro Mammalian Cell Gene Mutation Assay:** (OECD Guideline 476) For example, the Mouse Lymphoma Assay (MLA) using L5178Y cells. Cells are treated with **Triflumizole** with and without S9 mix, and mutations at the thymidine kinase (TK) locus are measured.
- **In Vivo Micronucleus Test:** (OECD Guideline 474) Mice or rats are treated with **Triflumizole**, and bone marrow or peripheral blood is collected. Erythrocytes are examined for the presence of micronuclei, an indicator of chromosomal damage.

Table 4: Genotoxicity of **Triflumizole**

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	<i>S. typhimurium</i>	With & Without S9	Negative	[1]
In vitro Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	With & Without S9	Negative	[1]
In vivo Micronucleus	Mouse Bone Marrow	-	Negative	[1]
Unscheduled DNA Synthesis	Rat Hepatocytes	-	Negative	[1]

Reproductive and Developmental Toxicity

Triflumizole has shown effects on reproduction and development at maternally toxic doses.

Experimental Protocols:

- Two-Generation Reproduction Study (Rat): (OECD Guideline 416) Male and female rats (P generation) are exposed to **Triflumizole** in the diet before mating, during gestation, and lactation. The F1 offspring are also exposed and subsequently mated to produce the F2 generation. Endpoints include fertility, gestation length, litter size, pup viability, and growth.
- Developmental Toxicity Study (Rabbit): (OECD Guideline 414) Pregnant rabbits are dosed with **Triflumizole** during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.

Table 5: Reproductive and Developmental Toxicity of **Triflumizole**

Study Type	Species	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Findings	Reference
Two- Generation Reproduction	Rat	Parental: 4.8; Offspring: 12	Parental: -; Offspring: -	Reduced fertility and litter size at parentally toxic doses. Increased gestation length.	[1]
Developmental	Rat	Maternal: -; Developmental: -	Maternal: 35; Developmental: 35	Decreased viable fetuses, increased resorptions, decreased fetal body weight, and increased cervical ribs at maternally toxic doses.	[2] [5]
Developmental	Rabbit	-	-	No evidence of	[3]
				teratogenicity.	

Neurotoxicity

Signs of neurotoxicity have been observed in acute high-dose studies, but not in subchronic studies.

Experimental Protocols:

- **Acute Neurotoxicity Study (Rat):** (OECD Guideline 424) Rats receive a single oral dose of **Triflumizole**. A Functional Observational Battery (FOB) and automated motor activity assessment are conducted at various time points.
- **Subchronic Neurotoxicity Study (Rat):** (OECD Guideline 424) Rats are dosed daily for 90 days. FOB and motor activity are assessed at multiple intervals. Neuropathological examination is performed at termination.

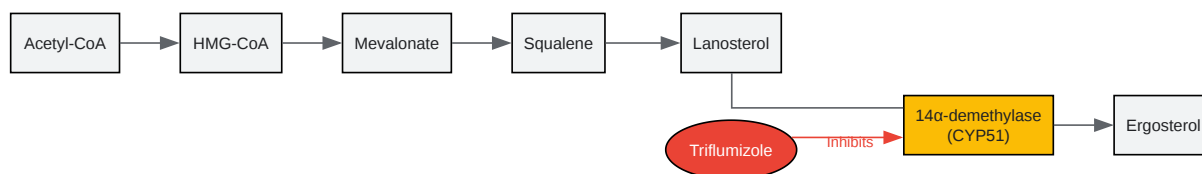
Table 6: Neurotoxicity of **Triflumizole**

Study Type	Species	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings	Reference
Acute Oral	Rat	-	100	Neuromuscular impairment and decreased locomotor activity.	[5]
Acute Inhalation	Rat	-	-	Signs of neurotoxicity.	[2]
Subchronic Oral	Rat	-	-	No evidence of neurotoxicity.	[3]

Mechanisms of Toxicity

Inhibition of Ergosterol Biosynthesis

Triflumizole's primary mode of action as a fungicide is the inhibition of sterol 14 α -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and altered cell membrane integrity, ultimately inhibiting fungal growth.

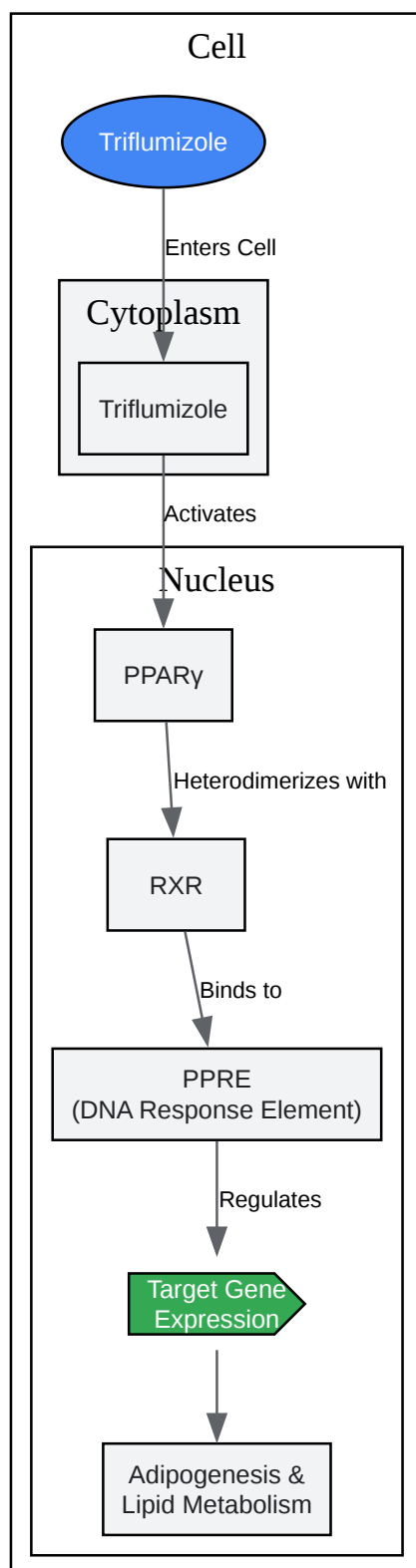


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Inhibition of Ergosterol Biosynthesis by **Triflumizole**.

PPAR γ Activation

Triflumizole has been identified as an activator of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism[6]. Activation of PPAR γ by **Triflumizole** can lead to changes in gene expression related to these processes.

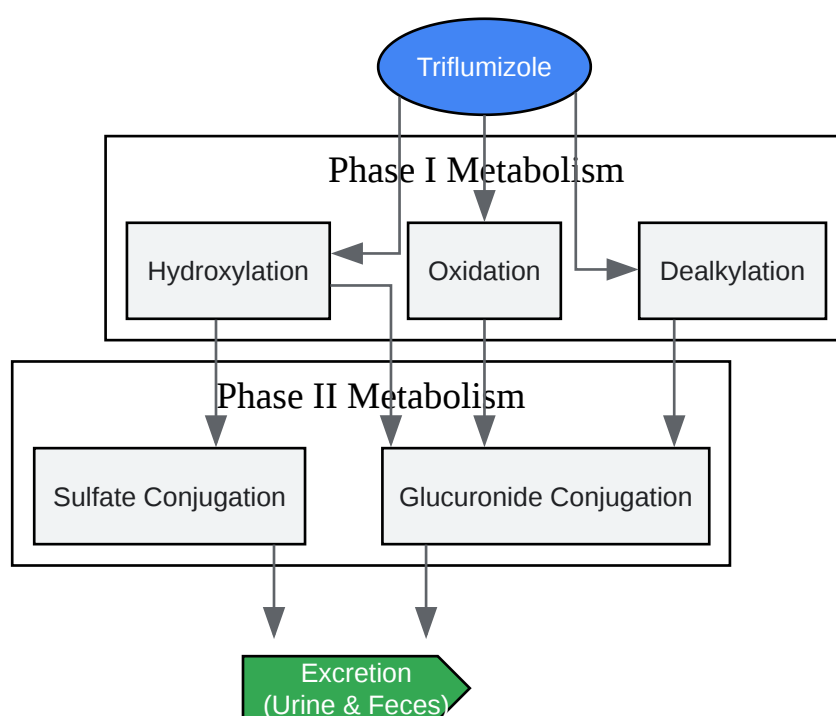


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Triflumizole-mediated PPAR γ Signaling Pathway.

Absorption, Distribution, Metabolism, and Excretion (ADME)

In rats, **Triflumizole** is rapidly and extensively absorbed after oral administration[1]. It is widely distributed in tissues, with the highest concentrations found in the liver[1]. The majority of the administered dose is excreted within 24-48 hours, primarily in the urine[1]. **Triflumizole** is extensively metabolized, with less than 2% of the parent compound being excreted unchanged[1].



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